2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Description
2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications
Bioconjugation Applications
Compounds with functionalities similar to the queried chemical have been studied for their potential in bioconjugation, specifically for attaching sugars to proteins. For instance, Lee, Stowell, and Krantz (1976) explored 2-imino-2-methoxyethyl 1-thioglycosides as new reagents for this purpose, indicating the potential for similar compounds in enhancing molecular interactions in biological systems (Lee, Stowell, & Krantz, 1976).
Antimicrobial Activity
Certain imidazole derivatives, closely related to the compound , exhibit antimicrobial properties. This suggests a possible application in the development of new antimicrobial agents. For example, the synthesis and in vitro evaluation of antimicrobial activities of various heterocyclic compounds have been conducted, demonstrating the potential utility of these molecules in combating microbial infections (Sharma, Sharma, & Rane, 2004).
Synthetic Pathways for Heterocyclic Compounds
Research into versatile thioureido-acetamides for cascade reactions opens avenues for synthesizing a wide range of heterocyclic compounds, including imidazoles. Schmeyers and Kaupp (2002) discussed these applications, highlighting the importance of such compounds in organic synthesis and potential pharmaceutical applications (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-11-5-12(2)17(13(3)6-11)21-16(25)10-26-18-20-7-14(9-23)22(18)8-15(24)19-4/h5-7,23H,8-10H2,1-4H3,(H,19,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQRJUFPWWTOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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